molecular formula C12H14FeO+2 B1589757 CID 11746425 CAS No. 33136-66-2

CID 11746425

Cat. No. B1589757
CAS RN: 33136-66-2
M. Wt: 230.08 g/mol
InChI Key: LVRCXCAYRXOOFP-ILKKLZGPSA-N
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Description


CID 11746425 is a chemical compound with the following properties:




Synthesis Analysis



Molecular Structure Analysis


The molecular structure of CID 11746425 consists of 12 carbon atoms ©, 14 hydrogen atoms (H), one iron atom (Fe), and two oxygen atoms (O). The arrangement of these atoms determines its chemical properties and interactions.



Chemical Reactions Analysis


While explicit chemical reactions involving CID 11746425 are not explicitly documented, it is essential to explore its reactivity with other compounds. Investigating potential reactions, such as oxidation or reduction, could provide insights into its behavior.



Physical And Chemical Properties Analysis



  • Physical Properties :

    • Appearance: The physical appearance of CID 11746425 is not specified.

    • Solubility: Investigate its solubility in various solvents (e.g., water, organic solvents).

    • Melting Point/Boiling Point: Determine its melting and boiling points.



  • Chemical Properties :

    • Stability: Assess its stability under different conditions (e.g., temperature, pH).

    • Acidity/Basicity: Explore its acid-base behavior.

    • Redox Properties: Investigate its redox potential.




Safety And Hazards


As CID 11746425 is not intended for human or veterinary use, safety data may be limited. Researchers handling this compound should exercise caution and adhere to proper safety protocols. Specific hazards, toxicity, and exposure risks require further investigation.


Future Directions



  • Biological Studies: Investigate its potential biological targets (e.g., enzymes, receptors) and evaluate its effects on cellular processes.

  • Pharmacological Applications: Explore its therapeutic potential (if any) in disease treatment.

  • Structural Modifications: Design and synthesize analogs to enhance its properties.

  • Toxicology Studies: Assess its safety profile more comprehensively.


Please note that the information provided here is based on available data, and additional research may yield more insights1.


properties

InChI

InChI=1S/C7H9O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6,8H,1H3;1-5H;/q;;+2/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRCXCAYRXOOFP-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C]1[CH][CH][CH][CH]1)O.[CH]1[CH][CH][CH][CH]1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C]1[CH][CH][CH][CH]1)O.[CH]1[CH][CH][CH][CH]1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FeO+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471758
Record name CTK8F2120
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11746425

CAS RN

33136-66-2
Record name CTK8F2120
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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